molecular formula C11H11NO2 B13023870 (8-Methoxyquinolin-3-yl)methanol

(8-Methoxyquinolin-3-yl)methanol

Cat. No.: B13023870
M. Wt: 189.21 g/mol
InChI Key: KMZTVOUAXTWPIH-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family, characterized by a methoxy group at the 8-position and a hydroxymethyl group at the 3-position of the quinoline ring. While specific biological data for this particular analog is limited in the public domain, its core structure is a versatile scaffold in medicinal and organic chemistry . Quinoline derivatives are extensively researched due to their wide spectrum of biological activities. For instance, various substituted quinolines have been reported to exhibit potent antibacterial, antifungal, and antimalarial properties . Furthermore, certain quinoline-based molecules are key precursors in developing compounds with anti-inflammatory, anticancer, and anti-tuberculosis activities . The hydroxymethyl group on the quinoline ring is a valuable functional handle for further chemical modification, allowing researchers to synthesize a diverse array of more complex molecules, such as Schiff bases, via condensation reactions . This makes this compound a valuable building block in synthetic chemistry for constructing potential pharmacologically active agents. The crystal structures of closely related compounds, such as (2-chloro-8-methoxyquinolin-3-yl)methanol, show that the molecular framework is generally planar and stabilized by intermolecular interactions like hydrogen bonding, which can be a relevant factor in material science applications . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-6,13H,7H2,1H3

InChI Key

KMZTVOUAXTWPIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CO

Origin of Product

United States

Synthetic Methodologies for 8 Methoxyquinolin 3 Yl Methanol and Analogues

Established Synthetic Pathways

Conventional methods for synthesizing quinoline (B57606) methanols rely on robust and well-documented chemical transformations. These pathways typically involve the construction of a quinoline precursor bearing a formyl or carboxyl group at the 3-position, followed by a reduction step.

The most direct and established route to (8-methoxyquinolin-3-yl)methanol is through the reduction of its corresponding aldehyde, 8-methoxyquinoline-3-carbaldehyde. This aldehyde precursor is commonly synthesized via the Vilsmeier-Haack reaction. nih.govmdpi.com In this reaction, an N-arylacetamide, specifically N-(2-anisyl)acetamide, is treated with a formylating agent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov This process facilitates a cyclization and formylation to produce 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106). nih.govchemijournal.com

Once the quinoline-3-carbaldehyde is obtained, the final step is the reduction of the aldehyde functional group to a primary alcohol. This transformation is reliably achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as ethanol (B145695) is a frequently employed reagent for this purpose, yielding the target methanol (B129727) derivative. benthamdirect.com

Table 1: Synthesis of this compound via Precursor Reduction

Step Precursor Reagents & Conditions Product Reference
1 N-(2-anisyl)acetamide POCl₃, DMF (Vilsmeier-Haack Reagent), Heat (e.g., 353 K for 15 h) 2-Chloro-8-methoxyquinoline-3-carbaldehyde nih.gov
2 Quinoline-3-carbaldehyde derivative NaBH₄, Ethanol, Reflux Quinoline-3-methanol derivative benthamdirect.com

Functional group interconversion provides an alternative and versatile approach to synthesizing quinoline methanols. These strategies involve modifying a pre-existing quinoline core or using functionalized precursors that can be converted to the desired product. The Vilsmeier-Haack reaction itself is a key example, transforming a simple acetanilide (B955) into a functionalized chloro-formyl-quinoline. researchgate.net

The resulting 2-chloro-3-formylquinolines are highly valuable intermediates. mdpi.comresearchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups before or after the reduction of the aldehyde. This modularity enables the synthesis of a wide array of analogues.

In a different multi-step strategy, particularly for benzo[h]quinoline-4-methanols, the synthesis starts from a 1-aminonaphthalene. The sequence proceeds through the formation of a 1H-benz[g]indole-2,3-dione, which is then converted to a benzo[h]quinoline-4-carboxylic acid. The carboxylic acid is subsequently transformed into an acid chloride, then a bromomethyl ketone, and an epoxide, which is finally opened to yield the target methanol. dp.tech This highlights how a carboxyl group can serve as a precursor to the methanol functionality through a series of interconversions.

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon established methods by enhancing selectivity, reducing environmental impact, and avoiding harsh reagents. These advanced approaches are increasingly applied to the synthesis of quinoline derivatives.

While borohydride reductions are effective, catalytic hydrogenation offers an alternative that can be more atom-economical. This method typically involves using molecular hydrogen (H₂) in the presence of a transition metal catalyst such as Palladium (Pd), Platinum (Pt), or Gold (Au). rsc.orgsioc-journal.cn

A primary challenge in the catalytic hydrogenation of quinoline carbaldehydes is selectivity. The quinoline ring itself is susceptible to reduction, which can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) byproducts. sioc-journal.cn Achieving the selective reduction of the aldehyde group while preserving the aromaticity of the quinoline nucleus requires careful catalyst design and optimization of reaction conditions (e.g., temperature, pressure). Research has focused on developing highly selective catalysts, such as supported gold nanoparticles that can hydrogenate the heterocyclic ring of quinoline under mild conditions while leaving other functional groups intact. rsc.org The development of catalysts that favor aldehyde reduction over ring hydrogenation is a key area of study for producing compounds like this compound cleanly and efficiently.

To circumvent the use of potentially toxic or expensive heavy metals, metal-free and organocatalytic methods are gaining prominence. Organocatalysis employs small, chiral organic molecules to catalyze chemical reactions. rsc.orggoogle.com

For the reduction of the aldehyde, transfer hydrogenation is a prominent metal-free approach. eurekaselect.com This technique uses a hydrogen donor molecule, such as formic acid or a secondary alcohol (e.g., isopropanol), to transfer hydrogen to the substrate, mediated by an organocatalyst or a non-heavy metal complex. This method avoids the need for high-pressure hydrogen gas, making it safer and more practical for laboratory-scale synthesis. eurekaselect.com Furthermore, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of activating aldehydes for various transformations, indicating their potential in developing novel reduction protocols. benthamdirect.comrsc.org

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. These principles are being actively applied to quinoline synthesis.

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Green Solvents : Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol, or glycerol (B35011). nih.gov

Energy Efficiency : Employing microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Advanced Catalysis : Designing highly active and recyclable catalysts, such as nanocatalysts or supported metal catalysts with very low metal loadings, minimizes waste and improves efficiency. sioc-journal.cnnih.gov For instance, palladium supported on nickel foam has been shown to be a robust and reusable catalyst for quinoline hydrogenation. nih.gov

Atom Economy : Utilizing multicomponent reactions where possible to construct the quinoline skeleton, which reduces the number of synthetic steps and minimizes byproducts.

Table 2: Application of Green Chemistry Principles in Quinoline Synthesis

Green Principle Approach Example/Application Reference
Alternative Solvents Use of water or ethanol/water mixtures Selective hydrogenation of quinolines in green solvents. nih.gov
Energy Efficiency Microwave-assisted synthesis Used in Vilsmeier-Haack reaction to reduce reaction time and increase yield.
Catalysis Use of recyclable, low-loading catalysts Palladium on nickel foam (Al₂O₃-Pd-D/Ni) for hydrogenation. nih.gov
Catalysis Use of agro-waste based catalysts WEOFPA (Water Extract of Orange Fruit Peel Ash) in glycerol for related heterocycle synthesis.

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues of this compound is a key area of research, allowing for the fine-tuning of its chemical and biological properties. Methodologies focus on three primary areas: altering the methanol group at the 3-position, introducing various substituents onto the quinoline core, and controlling the stereochemistry of chiral derivatives.

Modifications to the Methanol Moiety

The primary alcohol of this compound is a versatile anchor for structural modification. A common precursor for these modifications is the corresponding aldehyde, quinoline-3-carbaldehyde, which can be readily reduced to the primary alcohol. For instance, the reduction of 4,6,8-triarylquinoline-3-carbaldehydes using sodium borohydride (NaBH₄) in refluxing ethanol efficiently yields the corresponding quinoline-3-methanol derivatives. nih.gov Similar reductions of other substituted quinoline-3-carbaldehydes are also well-established. rsc.org

Once the methanol is formed, it can undergo further reactions. Alternatively, the precursor aldehyde can be used to generate other functionalities directly.

Ether Formation: The alcohol can be converted to an ether, such as a methoxymethyl ether. This was demonstrated in the synthesis of 4-(methoxymethyl)tetrazolo[1,5-a]quinoline, where the intermediate alcohol, formed by reducing tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with NaBH₄, was treated with methanesulfonyl chloride in the presence of triethylamine. rsc.org

Amine Synthesis (via Reductive Amination): The formyl group of quinoline-3-carbaldehydes is a key starting point for synthesizing amine analogues. Reductive amination, which involves the reaction of the aldehyde with an amine to form an imine, followed by reduction, is a common strategy. For example, 2-morpholinoquinoline-3-carbaldehydes have been reacted with 2-amino-5-methyl-thiophene-3-carbonitrile, followed by reduction with sodium borohydride, to yield the corresponding substituted amino-thiophenes. rsc.org Another approach involves the reduction of a cyano group. 2-Chloro-3-cyanoquinoline, prepared from the corresponding aldehyde, can be reduced with lithium aluminium hydride (LiAlH₄) to produce (2-chloroquinolin-3-yl)methanamine. rsc.org

Ester and Amide Formation: In the development of analogues of the antimalarial drug mefloquine (B1676156), which also contains a quinoline methanol scaffold, the hydroxyl group has been acylated to form esters and amides. For example, mefloquine has been N,O-diacylated using fatty acid chlorides like palmitoyl (B13399708) and oleoyl (B10858665) chlorides. nih.gov Similarly, the synthesis of 8-aminoquinoline-melatonin derivatives has involved the formation of amide linkages by reacting an 8-aminoquinoline (B160924) with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide. nih.gov

Precursor Functional GroupReagents and ConditionsResulting Functional GroupReference
Aldehyde (-CHO)1. Hydroxylamine hydrochloride2. Thionyl chloride3. LiAlH₄ in THFAmine (-CH₂NH₂) rsc.org
Aldehyde (-CHO)1. Morpholine, DMAP2. 2-amino-5-methyl-thiophene-3-carbonitrile3. NaBH₄ in MethanolSubstituted Amine rsc.org
Alcohol (-CH₂OH)Methanesulfonyl chloride, Dichloromethane, TriethylamineMethoxymethyl Ether (-CH₂OCH₃) rsc.org
Alcohol (-CH₂OH)Acetic anhydride, IsopropanolAcetamide Ester nih.gov

Substituent Variations on the Quinoline Ring System

Modifying the substituents on the quinoline ring is a fundamental strategy for creating diverse analogues. The synthesis often begins with a substituted acetanilide, which undergoes cyclization to form the quinoline core.

A powerful and widely used method for this is the Vilsmeier-Haack reaction . This reaction typically uses a substituted acetanilide, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) to generate a 2-chloro-3-formyl-quinoline. chemijournal.com For example, N-(2-anisyl)acetamide can be treated with a Vilsmeier-Haack adduct to synthesize 2-chloro-8-methoxyquinoline-3-carbaldehyde, a direct precursor to the target compound. nih.govnih.gov The reaction is versatile and accommodates various substituents on the starting acetanilide, allowing for the synthesis of quinolines with diverse substitution patterns. chemijournal.com

Once the basic quinoline skeleton is formed, further modifications can be made using modern cross-coupling reactions. The chlorine atom at the C2 position, introduced during the Vilsmeier-Haack reaction, is particularly useful for this purpose.

Alkylation at C2: The Sonogashira coupling reaction can be used to introduce alkyne derivatives at the C2 position of 2-chloro-3-formyl-quinolines. This reaction is typically catalyzed by a palladium complex, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst in the presence of a base. rsc.org

Amination at C2: The C2 chloro group can be displaced by various amines. For instance, reaction with N-methylpiperazine in the presence of potassium carbonate yields 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. rsc.org

Modifications at Other Positions: Other positions on the quinoline ring can also be functionalized. For example, 8-hydroxyquinoline (B1678124) can be nitrated to produce 5-nitro-8-hydroxyquinoline. researchgate.net Radical iodination of chloroquine (B1663885) at the C3 position has been achieved using N-iodosuccinimide. nih.gov

The development of quinoline-based antimalarial drugs has produced a vast library of compounds with different substituents, demonstrating the chemical tractability of the quinoline scaffold. nih.govmdpi.comnih.gov

Synthetic MethodKey ReagentsPosition(s) ModifiedType of ModificationReference
Vilsmeier-Haack ReactionSubstituted Acetanilide, POCl₃, DMFC2, C3, and benzene (B151609) ringForms 2-chloro-3-formyl quinoline core with various substituents chemijournal.comnih.gov
Sonogashira Coupling2-Chloroquinoline, Alkyne, [PdCl₂(PPh₃)₂], CuIC2C-C bond formation (Alkynylation) rsc.org
Nucleophilic Substitution2-Chloroquinoline, N-methylpiperazine, K₂CO₃C2C-N bond formation (Amination) rsc.org
Nitration8-Methoxyquinoline (B1362559)C5Introduction of a nitro group researchgate.net

Stereoselective Synthesis of Chiral Quinoline Methanols

The synthesis of specific enantiomers of chiral quinoline methanols is critical, as biological activity is often stereospecific. The chirality can arise from a stereocenter at the methanol-bearing carbon or on the quinoline ring itself.

Asymmetric Hydrogenation: A powerful strategy to create chiral 1,4-dihydroquinolines involves the asymmetric partial hydrogenation of quinolines. This has been achieved with high enantioselectivity using a chiral Iridium-SpiroPAP catalyst. nih.gov This method relies on incorporating an electron-withdrawing ester group at the C3 position to activate the C3-C4 double bond towards hydrogenation, yielding products with up to 99% enantiomeric excess (ee). nih.gov

Use of Chiral Auxiliaries and Derivatizing Agents: Another approach involves reacting the quinoline moiety with a chiral molecule to form diastereomers that can be separated. For instance, a quinoline-based chiral derivatizing reagent has been synthesized by incorporating the chiral amino acid L-proline. This reagent was then used to create diastereomers of β-blockers, which were separated using HPLC. researchgate.net

Synthesis from Chiral Precursors: In the development of next-generation quinoline methanols based on the mefloquine scaffold, the systematic variation of the amino alcohol side chain at the C4 position often involves chiral precursors to build the desired stereoisomer. nih.gov This ensures that the final product has the correct spatial arrangement for optimal biological activity. The synthesis of steroidal quinoxalines, for example, relies on the inherent chirality of the steroid starting material to direct the stereochemical outcome. mdpi.com

These stereoselective methods are essential for producing enantiomerically pure quinoline methanols, enabling detailed studies of their structure-activity relationships. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 8 Methoxyquinolin 3 Yl Methanol and Quinoline Methanol Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for a detailed examination of the electronic structure of molecules, providing fundamental information about their stability and chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to calculate its properties. dergipark.org.tr A fundamental application of DFT is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized geometry represents the most stable conformation of the molecule.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for this purpose, often paired with a basis set like 6-311G(d,p) or 6-31+G(d,p). tandfonline.commdpi.com This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules, including quinoline (B57606) derivatives. tandfonline.com

For the quinoline scaffold, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. While specific computational data for (8-Methoxyquinolin-3-yl)methanol is not extensively published, studies on closely related analogues such as 3,6,8-trimethoxyquinoline provide insight into the expected structural parameters. tandfonline.com The optimization process confirms the planarity of the quinoline ring system and determines the orientation of the methoxy (B1213986) and methanol (B129727) substituents.

Table 1: Representative Optimized Geometric Parameters for a Substituted Quinoline Scaffold (based on 3,6,8-trimethoxyquinoline)

Bond Lengths (Å)Bond Angles (°)
ParameterCalculated ValueParameterCalculated Value
N1-C21.316C2-N1-C9117.5
C3-C41.375N1-C2-C3123.4
C8-O(methoxy)1.365C2-C3-C4119.8
C3-C(methanol)1.510C7-C8-C9120.1

Note: Data is illustrative for a closely related 8-methoxyquinoline (B1362559) scaffold and serves to represent typical computational outputs. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, as an electron acceptor, is related to the electron affinity. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. dergipark.org.trschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive, more polarizable, and considered a "soft" molecule, readily participating in chemical reactions. dergipark.org.tr

DFT calculations are used to determine the energies of these orbitals. For quinoline derivatives, the HOMO is typically characterized by π-orbitals distributed across the bicyclic ring system, while the LUMO is often a π*-antibonding orbital. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. tandfonline.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Quinoline Scaffold

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.12
Energy Gap (ΔE)4.73

Note: Values are representative for a substituted 8-methoxyquinoline scaffold, based on data from analogous compounds. tandfonline.comirjweb.com

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. mdpi.com The MEP is mapped onto a constant electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, the MEP map would show a significant negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and methanol groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. tandfonline.commdpi.com Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue), marking them as acidic sites. tandfonline.com

Prediction of Spectroscopic Properties

Computational methods are also extensively used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization.

Computational NMR Chemical Shift Calculation and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. tandfonline.comnih.gov

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data serves as a stringent test of the computed structure and can help in assigning complex spectra. mdpi.comrsc.org For quinoline derivatives, theoretical calculations can help differentiate between isomers and confirm the substitution pattern on the aromatic rings. nih.gov

Table 3: Illustrative Correlation of Calculated and Experimental NMR Chemical Shifts for a Quinoline Methanol Scaffold

AtomCalculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C2148.5149.28.858.90
C3135.1135.8--
C4129.8130.58.158.21
C8155.4156.0--
-CH₂OH63.264.04.754.80
-OCH₃56.156.53.954.01

Note: This table presents illustrative data to demonstrate the typical correlation between calculated and experimental values. Actual values would be specific to the compound and experimental conditions.

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach computes the energies of electronic excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

For aromatic systems like quinoline, the UV-Vis spectrum is typically dominated by π → π* transitions. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) and characterize their nature (e.g., intramolecular charge transfer). Comparing the theoretical spectrum with experimental data helps to validate the computational model and provides a deeper understanding of the molecule's electronic properties. researchgate.net

Table 4: Representative TD-DFT Calculated UV-Vis Absorption Data for a Quinoline Scaffold

Calculated λmax (nm)Oscillator Strength (f)Major TransitionCharacter
3250.15HOMO → LUMOπ → π
2800.45HOMO-1 → LUMOπ → π
2550.30HOMO → LUMO+1π → π*

Note: This table provides an illustrative example of data obtained from TD-DFT calculations for quinoline derivatives.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For quinoline methanol scaffolds, such as this compound, MD simulations provide insights into their conformational flexibility and the landscape of accessible energy states. These simulations model the movement of atoms in the molecule by solving Newton's equations of motion, offering a view of how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule.

Theoretical studies on similar small organic molecules, like methanol itself, have utilized MD simulations to understand their behavior in liquid states and their interactions. ustc.edu.cnarxiv.orgosti.gov While specific MD studies on this compound are not extensively documented in public literature, the principles from simulations of related systems can be applied. For instance, simulations of liquid methanol have been performed using various force fields to accurately predict properties like density and diffusion coefficients. ustc.edu.cnarxiv.org These studies highlight the importance of accurately modeling intermolecular forces, particularly hydrogen bonding, which would be a critical feature in simulations of this compound in aqueous environments.

The conformational analysis of the quinoline methanol scaffold would involve mapping the potential energy surface as a function of the key dihedral angles. This analysis helps identify low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial, as it determines how the molecule presents its pharmacophoric features—such as hydrogen bond donors/acceptors and aromatic rings—for potential interactions with a target site. The methoxy group at the 8-position and the methanol group at the 3-position can influence the electronic properties and conformational preferences of the quinoline ring system.

Pharmacophore Modeling and Ligand-Target Interaction Hypotheses

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach moves beyond the 2D chemical structure to consider the spatial distribution of electronic and steric properties. For the quinoline methanol scaffold, pharmacophore models can be developed to hypothesize how these molecules might interact with hypothetical biological targets, even without a known receptor structure. nih.govresearchgate.net

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to bind to a variety of biological targets. nih.govresearchgate.net Computational studies on diverse quinoline derivatives have led to the development of numerous pharmacophore models for various activities. tandfonline.commdpi.com These models help in understanding the key interaction points that contribute to a molecule's function and guide the design of new compounds with potentially enhanced properties.

Development of Ligand-Based and Structure-Based Pharmacophores

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when a set of molecules with known activity against a target is available, but the 3D structure of the target is not. The process involves aligning the active molecules and identifying the common chemical features that are spatially conserved among them. researchgate.netmdpi.comnih.gov For the quinoline scaffold, a typical ligand-based model might include features such as a hydrogen bond acceptor (the quinoline nitrogen), an aromatic ring (the quinoline core), and a hydrogen bond donor/acceptor from a substituent like the methanol group. nih.govnih.gov

Studies on various quinoline derivatives have successfully generated such models. For example, a pharmacophore model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov Another study on quinoline-3-carbonitrile derivatives resulted in a five-point model comprising a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic rings (ADRRR). tandfonline.com These models serve as 3D queries for virtual screening of compound databases to find new molecules with similar features. nih.gov

Structure-based pharmacophore modeling , conversely, is used when the 3D structure of the target protein, often complexed with a ligand, is known. nih.govbiointerfaceresearch.com The model is derived from the key interactions observed between the ligand and the amino acid residues in the target's binding site. Features in the model correspond to complementary functionalities in the binding pocket, such as hydrophobic pockets, hydrogen bond-forming residues, and charged regions. A study targeting the DNA gyrase B subunit of Staphylococcus aureus developed a shared feature pharmacophore based on the protein structure, which included hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. nih.gov

For a hypothetical target of this compound, a structure-based approach would map the potential interaction points within the binding site. The resulting pharmacophore could then be used to design modifications to the quinoline methanol scaffold to optimize its fit and interaction profile.

Below is a table summarizing common pharmacophore features identified for quinoline scaffolds from various computational studies.

Feature TypeDescriptionPotential Origin in this compound
Aromatic Ring (AR) Aromatic ring systems capable of π-π stacking or hydrophobic interactions.The quinoline bicyclic ring system.
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The nitrogen atom of the quinoline ring, the oxygen of the methoxy group, the oxygen of the methanol group. nih.govnih.gov
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The hydroxyl group of the methanol substituent. nih.gov
Hydrophobic (HY) A non-polar group that can engage in hydrophobic interactions.The quinoline ring system, the methyl group of the methoxy substituent. nih.gov
Positive Ionizable (PI) A group that can carry a positive charge at physiological pH.The quinoline nitrogen can be protonated under certain conditions.

Investigation of Binding Modes with Hypothetical Target Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as this compound, might bind to the active site of a hypothetical protein target. This investigation provides valuable hypotheses about the key interactions that stabilize the ligand-protein complex.

The process involves placing the ligand in various positions and orientations within the binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The analysis of the best-scoring poses reveals potential binding modes. For the quinoline methanol scaffold, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group of the methanol side chain is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a binding pocket. The quinoline nitrogen and the methoxy oxygen can also act as hydrogen bond acceptors. mdpi.comacs.org

Aromatic Interactions: The flat, aromatic quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. It can also form cation-π interactions if the quinoline nitrogen is protonated.

Hydrophobic Interactions: The bicyclic quinoline core and the methoxy group can fit into hydrophobic pockets of the target, displacing water molecules and contributing favorably to the binding energy.

Computational studies on other quinoline derivatives have demonstrated these interaction types. For instance, docking of quinoline derivatives into the active site of DNA gyrase showed crucial hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of 8-hydroxyquinoline (B1678124) derivatives into the NQO1 protein highlighted the role of hydrogen bonding and interactions with the protein backbone. mdpi.com

The table below outlines the hypothetical interactions that this compound could form within a theoretical protein binding site, based on its structural features.

Structural Feature of this compoundType of InteractionPotential Interacting Amino Acid Residues
Quinoline Ring π-π Stacking / T-shaped StackingPhe, Tyr, Trp
Quinoline Nitrogen Hydrogen Bond Acceptor, Cation-πSer, Thr, Asn, Gln, His; Trp, Tyr, Phe
Methanol -OH group Hydrogen Bond Donor/AcceptorAsp, Glu, Ser, Thr, Main-chain C=O or N-H
Methoxy -O- group Hydrogen Bond AcceptorSer, Thr, Asn, Gln
Aromatic System Hydrophobic InteractionLeu, Val, Ile, Ala, Met

These computational approaches, from molecular dynamics to pharmacophore modeling and docking, provide a framework for understanding the potential behavior of this compound at a molecular level. They allow for the generation of testable hypotheses about its conformational preferences and interactions, guiding further experimental investigation into the properties of this and related quinoline scaffolds.

Mechanistic Investigations of Chemical Reactions Involving 8 Methoxyquinolin 3 Yl Methanol and Analogues

Reaction Mechanism Elucidation in Synthesis

The synthesis of substituted quinolines can proceed through various established methods, such as the Skraup, Doebner-von Miller, or Gould-Jacobs reactions. researchgate.net Elucidating the precise mechanism for a specific derivative like (8-Methoxyquinolin-3-yl)methanol involves a combination of kinetic studies and the detection of short-lived intermediates.

Kinetic studies are essential for determining the reaction order, rate constants, and activation energies, which collectively help identify the slowest, or rate-determining, step of a reaction sequence. While specific kinetic data for the synthesis of this compound is not extensively published, analysis of related processes offers valuable insights.

In many multi-step syntheses, kinetic models based on Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms are employed, particularly for reactions catalyzed by solid surfaces. researchgate.net These models account for the adsorption of reactants onto active sites, surface reactions, and desorption of products. For instance, in catalytic methanol (B129727) synthesis, the hydrogenation of carbon oxides is a key process. rug.nl Studies on these systems often investigate multiple potential rate-determining steps. researchgate.net For example, in the Monsanto process for producing acetic acid, another C1-feedstock carbonylation reaction, the oxidative addition of methyl iodide to the rhodium catalyst complex is considered the rate-determining step. testbook.com In other methanol synthesis processes, the adsorption and dissociation of hydrogen on the catalyst surface has been identified as the rate-controlling step. core.ac.uk

Table 1: Example of Reaction Rate Data for Methanol Synthesis Reactions

ReactionConditionRate (mol/kg cat/s)
A: CO + 2H₂ ⇌ CH₃OHT = 499.3 K, p = 20 bar~1.8 x 10⁻⁴
B: CO₂ + H₂ ⇌ CO + H₂OT = 499.3 K, p = 20 bar~0.4 x 10⁻⁴
C: CO₂ + 3H₂ ⇌ CH₃OH + H₂OT = 499.3 K, p = 20 bar~1.0 x 10⁻⁴
Total Methanol Rate (A+C) T = 499.3 K, p = 20 bar~2.8 x 10⁻⁴

Source: Adapted from data presented in a study on three-phase methanol synthesis. researchgate.net

The direct observation of reaction intermediates is a powerful tool for confirming a proposed mechanism. These transient species are often highly reactive and present in low concentrations, necessitating sensitive analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are invaluable for this purpose. tees.ac.ukyoutube.com

In the synthesis of quinoline (B57606) analogues, researchers have successfully identified key intermediates. For example, in a visible-light-promoted selenylative radical cyclization to form indole (B1671886) derivatives (structurally related to quinolines), radical intermediates were successfully trapped using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and characterized. acs.org Light on-off experiments further confirmed that continuous irradiation was necessary, underscoring the photochemical nature of the intermediate generation. acs.org In other cases, such as the synthesis of oxazino quinoline derivatives via a Mannich reaction, a key transition-state intermediate was proposed based on the final products formed. nih.gov

The characterization of stable but related compounds can also provide mechanistic clues. For instance, the detailed crystallographic analysis of (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, an analogue of the title compound, provides precise bond lengths and angles, which can be compared with theoretical calculations of proposed intermediates. nih.gov

Role as Organocatalysts or Ligands in Catalytic Processes

The structure of this compound, featuring a nitrogen-containing heterocyclic ring system (a Lewis base) and a hydroxyl group, makes it and its analogues excellent candidates for use as ligands in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the oxygen of the methanol group can act as a bidentate ligand, chelating to a metal center.

The functional groups within a ligand are critically important for the activity of the resulting catalyst complex. nih.gov For example, an iridium catalyst featuring a 2,2'-bipyridine (B1663995) N-oxide ligand was used for the β-methylation of primary alcohols with methanol, demonstrating the concept of a metal-ligand bifunctional catalyst. nih.gov In another example, bis(μ-methoxo)dichromium(III) complexes utilized a methanol-methanolate bridging ligand, where hydrogen bonding within the ligand framework was shown to tune the magnetic exchange coupling between the metal centers. nih.gov

Furthermore, the quinoline moiety itself is a well-known scaffold in catalysis. 8-Hydroxyquinoline (B1678124) is a classic fluorogenic ligand used for the detection of metal ions. acs.org The combination of the quinoline core with a methanol functional group in this compound suggests potential applications in asymmetric catalysis, where the chiral environment created by the ligand-metal complex can influence the stereochemical outcome of a reaction.

Photochemical and Photophysical Studies

The extended π-conjugated system of the quinoline ring endows these molecules with interesting photochemical and photophysical properties. The absorption of light can promote the molecule to an electronically excited state, from which it can undergo various de-excitation processes, including photoreactions and the emission of light (fluorescence or phosphorescence).

Upon photoexcitation, molecules like this compound can engage in complex excited-state dynamics. nih.gov These processes, often studied using time-resolved fluorescence spectroscopy, can include excited-state proton transfer (ESPT), excimer formation, and nonradiative decay pathways like internal conversion or intersystem crossing. nih.govnih.gov

The presence of both a nitrogen atom in the ring and a hydroxyl group allows for the possibility of photoinduced tautomerization, as has been observed in the related 8-hydroxyquinoline. acs.org In this process, a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, forming a non-fluorescent tautomer and explaining the compound's low fluorescence quantum yield in many solvents. acs.org

Studies on analogous aromatic systems provide further insight. For example, the excited-state dynamics of methoxy (B1213986) methylcinnamate derivatives are highly dependent on the position of the methoxy group, influencing the competition between trans→cis isomerization and internal conversion to a dark nπ* state. researchgate.net Similarly, detailed investigations of acridone (B373769) dyes, which also possess a nitrogen-containing aromatic core, revealed a multistate kinetic scheme involving both an ESPT reaction and the formation of an excited-state dimer (excimer). nih.gov These findings suggest that the photochemistry of this compound is likely to be rich and dependent on environmental factors such as solvent and concentration.

The emission properties of quinoline derivatives are highly sensitive to their environment. In solution, factors such as solvent polarity and hydrogen-bonding capability can significantly alter fluorescence quantum yields and emission wavelengths. For many quinoline derivatives, fluorescence can be quenched in protic solvents due to processes like ESPT. acs.org

In the solid state, luminescence is dictated by intermolecular interactions and molecular packing in the crystal lattice. While many organic molecules suffer from aggregation-caused quenching (ACQ) in the solid state, where π-π stacking leads to non-emissive states, others can exhibit enhanced emission. rsc.org This phenomenon can be harnessed to develop materials for sensors and optoelectronic devices. For instance, the formation of a co-assembly between a benzimidazole-based chromophore and DMSO molecules in the solid state led to a "turn-on" of luminescence, demonstrating how modifying intermolecular interactions can control photophysical properties. rsc.org

The crystal structure of analogues like (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate reveals the presence of intermolecular O—H···N and O—H···O hydrogen bonds, as well as π–π stacking interactions. nih.gov These same interactions in this compound would be expected to play a crucial role in its solid-state luminescence, potentially leading to distinct emission properties compared to its behavior in solution.

Table 2: Crystallographic Data for the Analogue (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate

This table provides structural information for a close analogue, which helps in understanding the potential solid-state packing and intermolecular interactions of the title compound.

ParameterValue
Chemical FormulaC₁₁H₁₀ClNO₂·H₂O
Molecular Weight241.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.161 (5)
b (Å)14.246 (5)
c (Å)9.464 (5)
β (°)116.819 (5)
Volume (ų)1102.3 (9)
Key InteractionsO—H···N, O—H···O, C—H···π, π–π

Source: Data from Khan et al., 2010. nih.gov

Structure Activity Relationship Sar Studies of Quinoline Methanol Derivatives

Influence of Methoxy (B1213986) Substitution on Quinoline (B57606) Ring Reactivity

The presence and position of a methoxy group on the quinoline ring significantly impact the molecule's electronic properties and, consequently, its reactivity and biological interactions. In the case of (8-Methoxyquinolin-3-yl)methanol, the methoxy group at the C8 position plays a pivotal role.

The methoxy group is an electron-donating group, which increases the electron density of the quinoline ring system. This electronic alteration can modulate the reactivity of the quinoline core in several ways. For instance, in the context of antitubercular research, quantitative structure-activity relationship (QSAR) studies on 8-methoxy quinoline derivatives have highlighted the importance of physicochemical and electronic parameters in their inhibitory activity against Mycobacterium tuberculosis. sphinxsai.com The electron-donating nature of the methoxy group can influence the molecule's ability to participate in crucial interactions with biological targets.

The following table summarizes the influence of methoxy substitution on the properties of various quinoline derivatives, providing a basis for understanding its potential effects in this compound.

Quinoline Derivative Class Position of Methoxy Group Observed Influence Reference
8-Methoxy quinoline derivatives8Important for antitubercular activity, influencing physicochemical and electrotopological parameters. sphinxsai.com
Pyrimido[4,5-c]quinolin-1(2H)-onesVariousCrucial for anticancer activity, with different positions leading to varied potency. researchgate.net
Chromones-linked quinoline derivatives6A modest decrease in inhibitory potential against cholinesterase. nih.gov
4-O-Aryl quinoline derivatives7Undergoes glutathione (B108866) conjugation, indicating a role in metabolic pathways. researchgate.net

Stereochemical Effects on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with chiral biological macromolecules such as enzymes and receptors. For this compound, the hydroxylmethyl group at the C3 position introduces a stereocenter, meaning the compound can exist as two enantiomers (R and S).

The specific stereochemistry of quinoline methanol (B129727) derivatives has been shown to be critical for their biological activity. Although direct studies on the stereoisomers of this compound are not prevalent in the provided literature, the principles can be inferred from related compounds. For instance, the antimalarial drug quinine, a quinoline methanol derivative, demonstrates high stereospecificity in its action. Its diastereomer, quinidine, exhibits different pharmacological properties.

Molecular structural studies on quinolinemethanolamines have indicated that their interaction with DNA is influenced by their three-dimensional structure. nih.gov The precise orientation of the methanol group in relation to the quinoline ring can affect how the molecule fits into the binding site of its target. This interaction is often governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, all of which are sensitive to the molecule's stereochemistry.

In the context of 3-arylisoquinolinones, a subtle change from a meta to a para substitution on an aryl ring, which alters the spatial arrangement of substituents, dramatically affects their antiproliferative activity by influencing how they bind to tubulin. acs.org This highlights the profound impact of stereochemical and conformational factors on molecular interactions and subsequent biological outcomes.

The potential interactions of the enantiomers of this compound with a hypothetical binding site are depicted below, illustrating how different spatial arrangements could lead to different binding affinities and biological responses.

Enantiomer Potential Interaction with Target Hypothesized Outcome
(R)-(8-Methoxyquinolin-3-yl)methanolOptimal fit in the binding pocket, allowing for strong hydrogen bonding and hydrophobic interactions.Higher biological activity.
(S)-(8-Methoxyquinolin-3-yl)methanolSub-optimal fit due to steric hindrance, leading to weaker interactions.Lower or different biological activity.

Rational Design Principles for Modulating Compound Properties

Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of their biological targets and SAR. For quinoline derivatives, including this compound, several design principles can be applied to modulate their properties and enhance their therapeutic potential.

One key principle is the strategic modification of substituents on the quinoline core. For example, the introduction of different functional groups can alter a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. The design of novel quinoline-based fluorescent probes has been achieved through a modular approach, allowing for the tuning of photophysical properties by systematic structural modifications. nih.gov

Another design strategy involves the application of isosteric and bioisosteric replacements. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For instance, replacing a hydrogen atom with a fluorine atom can alter the electronic properties of a molecule and block metabolic oxidation at that position.

Computational methods, such as QSAR and molecular docking, are invaluable tools in the rational design of new quinoline derivatives. sphinxsai.com QSAR models can establish mathematical relationships between the chemical structure and biological activity of a series of compounds, allowing for the prediction of the activity of novel analogues. sphinxsai.com Molecular docking studies can predict the binding mode of a ligand in the active site of a target protein, providing insights that can guide the design of more potent and selective inhibitors. researchgate.net For example, docking experiments with pyrimido[4,5-c]quinolin-1(2H)-ones revealed two distinct binding orientations at the colchicine (B1669291) binding site of tubulin, which was dependent on the substitution pattern. researchgate.net

The following table outlines some rational design principles and their potential applications in modifying the properties of this compound.

Design Principle Application to this compound Potential Outcome Reference
Substituent Modification Introduction of various functional groups on the quinoline ring or the methanol side chain.Altered lipophilicity, solubility, and target affinity. nih.gov
Isosteric/Bioisosteric Replacement Replacement of the methoxy group with other electron-donating or -withdrawing groups.Modified electronic properties and metabolic stability. acs.org
Computational Modeling (QSAR/Docking) Prediction of biological activity and binding interactions of novel analogues.Design of more potent and selective compounds with improved pharmacokinetic profiles. sphinxsai.comresearchgate.net

Research Applications and Broader Chemical Significance of Quinoline Methanols

Development of Advanced Functional Materials

Ligand Design for Metal Coordination Chemistry

The quinoline (B57606) scaffold is a well-established platform in the design of ligands for metal coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potent coordination site for a wide array of metal ions. The substituent at the 8-position of the quinoline ring plays a crucial role in determining the denticity and chelating properties of the resulting ligand.

In the case of (8-Methoxyquinolin-3-yl)methanol, the methoxy (B1213986) group at the 8-position introduces a second potential donor site, the oxygen atom. This arrangement allows for the formation of a stable five-membered chelate ring with a coordinated metal center, with the metal being bound to both the quinoline nitrogen and the oxygen of the methoxy group. This bidentate coordination is a common feature of 8-substituted quinoline ligands and is known to enhance the stability of the resulting metal complexes.

While specific studies detailing the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of analogous 8-substituted quinolines, such as the widely studied 8-hydroxyquinoline (B1678124), provides a strong indication of its potential. The coordination of a metal to the 8-methoxy group, in conjunction with the quinoline nitrogen, would lead to the formation of complexes with well-defined geometries. The methanol (B129727) group at the 3-position, while not directly involved in the primary chelation, can influence the solubility and secondary interactions of the metal complex.

The structural characteristics of a closely related compound, (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, have been elucidated through single-crystal X-ray diffraction. researchgate.net This analysis confirms the planarity of the quinoline ring system and provides insight into the bond lengths and angles, which are comparable to other similar quinoline structures. researchgate.net The study of such analogues is instrumental in predicting the coordination behavior of this compound.

Table 1: Crystallographic Data for the Analogous Compound (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate researchgate.net

ParameterValue
Empirical FormulaC₁₁H₁₀ClNO₂·H₂O
Formula Weight241.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.161 (5)
b (Å)14.246 (5)
c (Å)9.464 (5)
β (°)116.819 (5)
Volume (ų)1102.3 (9)

This data pertains to an analogous compound and is presented for comparative purposes.

Precursors in Complex Organic Synthesis

This compound serves as a valuable precursor in the synthesis of more complex organic molecules, particularly those with potential pharmacological applications. The presence of the hydroxyl group of the methanol substituent at the 3-position allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

A key synthetic application of quinoline-3-methanols is their use in the preparation of substituted quinoline derivatives. For instance, the related 2-chloro-3-formyl quinoline derivatives can be reacted with acrylonitrile (B1666552) in a Baylis-Hillman reaction to yield new cyano-quinoline derivatives. researchgate.net This highlights the synthetic utility of the formyl group, which can be obtained by the oxidation of the methanol function.

The synthesis of this compound itself has been reported in the context of the preparation of heterocyclic compounds for therapeutic use. google.com The characterization of this compound by ¹H NMR spectroscopy confirms its structure and provides a reference for its identification in synthetic pathways.

Table 2: ¹H NMR Data for this compound google.com

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.43s1HH2
7.46 - 7.60m5HAr-H
7.29 - 7.36m1HAr-H
7.19dd1HH7
5.50t1HOH
4.61dd2HCH₂

Reported in DMSO-d₆ at 400 MHz. Ar-H refers to aromatic protons.

The quinoline core of this compound can also undergo further functionalization. The chloro-derivative, for example, can be synthesized and subsequently used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the range of accessible molecules. The strategic placement of the methoxy and methanol groups on the quinoline scaffold makes this compound a versatile building block for the construction of complex molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.